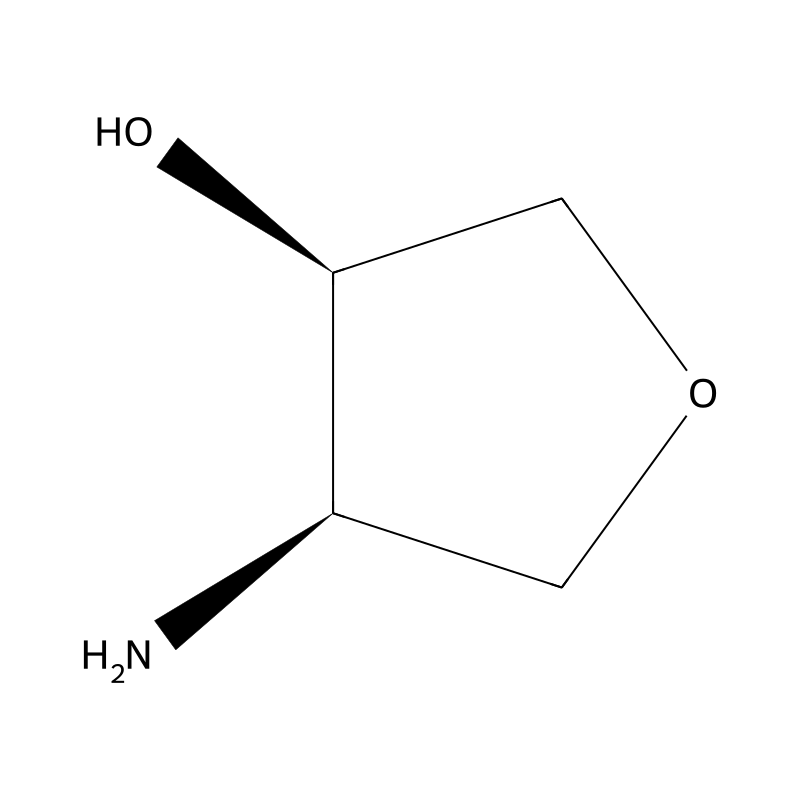(3R,4R)-4-aminooxolan-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Synthetic Organic Chemistry
cis-4-Aminotetrahydrofuran-3-ol is primarily of interest in synthetic organic chemistry due to its functional group arrangement. The presence of both an amine and an alcohol group makes it a versatile building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of various heterocyclic compounds, which are ring structures containing atoms other than carbon [1].
However, limited information is available on the specific synthetic applications of cis-4-Aminotetrahydrofuran-3-ol in the public domain. Scientific databases such as ScienceDirect or Scopus might offer more detailed research articles on its synthetic utility (, ).
(3R,4R)-4-aminooxolan-3-ol is a chiral compound characterized by a four-membered cyclic structure that incorporates both an amino group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 103.12 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow for specific biological interactions and chemical transformations .
- Oxidation: This compound can be oxidized to form corresponding oxo derivatives, which may alter its biological activity and properties.
- Reduction: Reduction reactions can convert the compound into different derivatives, potentially enhancing its pharmacological profile.
- Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.
The biological activity of (3R,4R)-4-aminooxolan-3-ol has been linked to its interactions with various molecular targets. Similar compounds have demonstrated the ability to inhibit viral entry by binding to glycoproteins and destabilizing their conformations. Additionally, these compounds may act as electron donors for redox enzymes, influencing biochemical pathways related to nitric oxide synthesis and other metabolic processes.
The synthesis of (3R,4R)-4-aminooxolan-3-ol typically involves the following steps:
- Starting Materials: The synthesis begins with diethylene glycol and glyoxal.
- Reaction Conditions: A base is used to facilitate the reaction, followed by treatment with ammonia to introduce the amino group.
- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels .
Industrial production methods are not extensively documented but may involve optimizing reaction conditions like temperature and pressure to enhance yield and purity.
Interaction studies of (3R,4R)-4-aminooxolan-3-ol are essential for understanding its pharmacodynamics. Similar compounds have been shown to interact with viral glycoproteins, suggesting that (3R,4R)-4-aminooxolan-3-ol may also exhibit antiviral properties. These interactions can lead to significant implications in drug design and therapeutic applications against viral infections.
Several compounds share structural similarities with (3R,4R)-4-aminooxolan-3-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3S,4S)-4-aminooxolan-3-ol | Chiral compound similar in structure | Different stereochemistry may influence biological activity |
| (3S,4R)-4-aminooxolan-3-ol | Enantiomer with distinct properties | Potentially different pharmacological effects compared to (3R,4R) form |
| (3R,4S)-4-aminooxolan-3-ol | Another stereoisomer | May exhibit unique interactions with biological targets |
These compounds differ primarily in their stereochemistry, which significantly impacts their biological activity and chemical reactivity.








